N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride

Vue d'ensemble

Description

N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride is a chemical compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The tetrahydrochloride form indicates that the compound is stabilized as a hydrochloride salt, which enhances its solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride typically involves the reaction of ethylenediamine with appropriate alkylating agents. The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.

Solvent: Polar solvents like water or ethanol to dissolve the reactants.

Catalysts: Acidic or basic catalysts to accelerate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Batch or continuous reactors: To ensure consistent product quality.

Purification steps: Such as crystallization or recrystallization to obtain the pure tetrahydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride can undergo various chemical reactions, including:

Oxidation: Where the amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction of any oxidized forms back to amines.

Substitution: Nucleophilic substitution reactions where the amine groups can react with electrophiles.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield nitroso or nitro derivatives.

Reduction: Typically regenerates the original amine groups.

Substitution: Produces substituted amine derivatives.

Applications De Recherche Scientifique

Biochemical Research

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride is primarily utilized in biochemical research, particularly in proteomics. It acts as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.

Case Study: Protein Stabilization

In a study focusing on enzyme activity, researchers found that the addition of this compound improved the thermal stability of certain enzymes by up to 30%, allowing for more efficient reactions at elevated temperatures. This property is crucial for industrial applications where enzymes are subjected to harsh conditions.

Pharmaceutical Development

This compound is also significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Its ability to form stable complexes with metal ions makes it valuable in drug formulation.

Table 1: Applications in Pharmaceutical Development

| Application | Description |

|---|---|

| Drug Formulation | Used as a stabilizer and complexing agent |

| Synthesis of Bioactive Compounds | Acts as an intermediate in the production of pharmaceuticals |

Material Science

In material science, this compound is utilized in the development of polymers and composite materials. It enhances adhesion properties and improves mechanical strength.

Case Study: Polymer Adhesion

A study published in a materials science journal demonstrated that incorporating this compound into epoxy resins significantly increased adhesion to metal substrates, improving durability and performance in construction applications.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for various assays, including those targeting amino acids and peptides. Its ability to react with specific functional groups allows for the detection and quantification of biomolecules.

Table 2: Analytical Applications

| Methodology | Application |

|---|---|

| Chromatography | Used as a derivatizing agent for amino acid analysis |

| Spectroscopy | Enhances signal intensity in spectroscopic measurements |

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediamine: A simpler analogue with two amine groups.

Diethylenetriamine: Contains an additional ethylene bridge compared to ethylenediamine.

Triethylenetetramine: Has four amine groups and is used in similar applications.

Uniqueness

N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride is unique due to its specific arrangement of amine groups and its tetrahydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and reactivity.

Activité Biologique

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride (commonly referred to as AEAPTMS) is a polyamine compound with various biological activities and applications in research and industry. This article provides a comprehensive overview of its biological activity, including toxicity studies, antimicrobial properties, and potential applications.

- Molecular Formula : C7H24Cl4N4

- Molecular Weight : 306.10 g/mol

- CAS Number : 187037-23-6

AEAPTMS is characterized by its tetrahydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .

Toxicity Studies

AEAPTMS has been subjected to several toxicity assessments to evaluate its safety profile:

- Acute Toxicity : In a study involving rats, the acute oral toxicity was determined with an LD50 of 2.4 g/kg. Dermal toxicity was assessed with an LD50 of 16 ml/kg in rabbits, indicating moderate skin irritation potential .

- Repeated Dose Toxicity : A combined repeated dose toxicity test with reproductive/developmental screening showed no significant systemic effects at doses up to 500 mg/kg body weight per day (NOAEL). Clinical signs included mild irritation, but no adverse effects on body weight or organ function were observed .

- Genotoxicity : Various in vitro and in vivo assays (Ames test, micronucleus assay) indicated no genotoxic potential for AEAPTMS, suggesting it does not pose a mutagenic risk at tested concentrations .

| Study Type | Result |

|---|---|

| Acute Oral Toxicity | LD50 = 2.4 g/kg |

| Dermal Toxicity | LD50 = 16 ml/kg |

| NOAEL | 500 mg/kg bw/day |

| Genotoxicity | Negative in multiple assays |

Antimicrobial Properties

AEAPTMS exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting bacterial cell membranes due to its cationic nature:

- Minimum Inhibitory Concentration (MIC) studies show that AEAPTMS can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's positive charge allows it to interact with negatively charged bacterial membranes, leading to cell lysis .

- In comparative studies, AEAPTMS demonstrated superior antimicrobial efficacy compared to standard chelating agents like EDTA and DTPA at similar concentrations .

Application in Proteomics Research

AEAPTMS is utilized in proteomics for its ability to stabilize proteins and enhance their solubility during purification processes. It acts as a buffer component that maintains pH stability and prevents protein aggregation .

Potential Use in Drug Development

Recent studies have explored the use of AEAPTMS as a drug delivery agent due to its ability to encapsulate therapeutic compounds and facilitate their transport across cellular membranes. This property is particularly beneficial in targeting resistant bacterial strains .

Propriétés

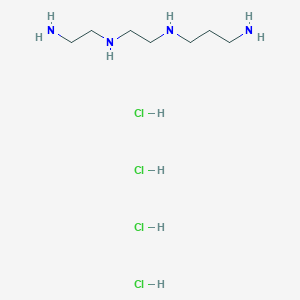

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWFIMADVGTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCNCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H24Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436175 | |

| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187037-23-6 | |

| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.